2,3-Anhydro Rosuvastatin Methyl Ester is a derivative of Rosuvastatin, a widely used statin medication that helps lower cholesterol levels in patients with hyperlipidemia. This compound plays a significant role in pharmaceutical research and development due to its potential therapeutic applications and as an intermediate in the synthesis of other pharmacologically active compounds.
Rosuvastatin was first developed by the pharmaceutical company AstraZeneca and is primarily used to reduce levels of low-density lipoprotein cholesterol and triglycerides in the blood while increasing high-density lipoprotein cholesterol. The anhydro form, specifically 2,3-Anhydro Rosuvastatin Methyl Ester, can be synthesized from Rosuvastatin through various chemical processes.
2,3-Anhydro Rosuvastatin Methyl Ester is classified under the category of statins, which are HMG-CoA reductase inhibitors. It is also categorized as a methyl ester derivative, which influences its solubility and bioavailability compared to its parent compound.
The synthesis of 2,3-Anhydro Rosuvastatin Methyl Ester typically involves several steps that include esterification and deprotection reactions. According to a patent, one effective method utilizes a protected butyl ester as a raw material, which undergoes re-esterification in the presence of a catalyst such as methylsulfonic acid or titanium isopropylate .
The molecular formula of 2,3-Anhydro Rosuvastatin Methyl Ester is , and it has a molecular weight of approximately 463.55 g/mol . The structural characteristics include:
The compound's structure can be visualized using chemical drawing software or databases that provide 3D models for better understanding its spatial configuration.
The primary chemical reactions involving 2,3-Anhydro Rosuvastatin Methyl Ester include:
The reactions typically require careful control of pH and temperature to ensure optimal yields and minimize byproducts .
The mechanism by which 2,3-Anhydro Rosuvastatin Methyl Ester exerts its effects is primarily through inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, the compound effectively lowers cholesterol production.
Research indicates that statins can lead to significant reductions in low-density lipoprotein cholesterol levels by up to 50% when administered at therapeutic doses .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4